2-Bromo-6-(chloromethyl)pyridine hydrochloride basic properties
2-Bromo-6-(chloromethyl)pyridine hydrochloride basic properties
An In-depth Technical Guide to 2-Bromo-6-(chloromethyl)pyridine Hydrochloride: Properties, Synthesis, and Applications
Abstract
2-Bromo-6-(chloromethyl)pyridine and its hydrochloride salt are bifunctional heterocyclic building blocks of significant interest in medicinal chemistry, materials science, and ligand synthesis. Possessing two distinct reactive sites—an electrophilic chloromethyl group susceptible to nucleophilic substitution and a bromo-substituted pyridine ring amenable to metal-catalyzed cross-coupling reactions—this compound serves as a versatile precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of its core properties, synthesis, reactivity, and handling protocols, aimed at researchers and drug development professionals seeking to leverage its unique chemical attributes.
Core Physicochemical and Structural Properties
2-Bromo-6-(chloromethyl)pyridine hydrochloride is a solid material that is the acid salt of the free base, 2-bromo-6-(chloromethyl)pyridine. The hydrochloride form enhances stability and can modify solubility characteristics, though it is often neutralized in situ prior to reaction.
Key Identifiers and Molecular Data
The fundamental properties of the free base and its hydrochloride salt are summarized below. This distinction is critical, as researchers may encounter either form.
| Property | 2-Bromo-6-(chloromethyl)pyridine (Free Base) | 2-Bromo-6-(chloromethyl)pyridine HCl (Salt) |
| Chemical Structure | ||
| CAS Number | 727356-19-6[1][2] | 188637-69-6[3] |
| Molecular Formula | C₆H₅BrClN[2] | C₆H₅BrClN · HCl |
| Molecular Weight | 206.47 g/mol [2] | 242.93 g/mol |
| Appearance | Off-white solid[4] | White to yellow powder/crystal |
| Flash Point | 46 °C[2] | Not available |
Note: The structure images are illustrative placeholders.
Solubility and Stability
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Stability and Storage : The compound is hygroscopic and should be stored under an inert atmosphere in a cool, dark, and dry place.[6] Keep containers tightly closed in a well-ventilated area.[7][8]
Reactivity and Synthetic Utility
The synthetic value of this reagent stems from its two orthogonal reactive handles. The choice of reaction conditions dictates which site is addressed, allowing for sequential and controlled functionalization.
The Chloromethyl Group: A Potent Electrophile
The chloromethyl group at the 6-position is an excellent electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles. This functionality is pivotal for introducing the pyridyl motif into larger molecules.
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Causality: The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack.
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Common Nucleophiles: Amines, thiols, alcohols, and carbanions.
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Application: This reactivity is frequently exploited to tether the pyridine scaffold to solid supports (e.g., amine-functionalized carbons) or to build multidentate ligands for biomimetic chemistry.[4]
The Bromo Group: A Gateway to Cross-Coupling
The bromine atom at the 2-position is a versatile handle for modern organometallic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.
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Causality: The C-Br bond can be activated by a transition metal catalyst (typically palladium-based) to form an organometallic intermediate, which then engages with a coupling partner.
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Application: This allows for the introduction of aryl, alkyl, alkynyl, or amino groups at the 2-position, enabling the synthesis of highly substituted pyridine derivatives for drug discovery programs.[9]
Logical Workflow for Sequential Functionalization
The differential reactivity of the two sites enables a logical and stepwise synthetic strategy. Typically, the more labile chloromethyl group is reacted first under basic or neutral conditions, followed by the more robust cross-coupling reaction at the C-Br bond.
Caption: Sequential functionalization workflow for 2-bromo-6-(chloromethyl)pyridine.
Recommended Synthetic Protocol: A Safer Approach
Traditional synthesis of the free base precursor often involves thionyl chloride (SOCl₂), a toxic reagent that can lead to over-chlorination, where the bromo group is undesirably replaced by a chloro group.[4] A superior, field-proven method utilizes a milder chlorinating agent, the cyanuric chloride•DMF adduct, which provides the desired product cleanly and in high yield.[4]
Preparation of 2-Bromo-6-(chloromethyl)pyridine (Free Base)
This protocol is adapted from the work of Crews et al. and describes the chlorination of the precursor alcohol.[4]
Step 1: Formation of the Chlorinating Adduct
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To an Erlenmeyer flask equipped with a magnetic stir bar, add cyanuric chloride (1.02 equivalents) and dimethylformamide (DMF, ~3 mL per gram of cyanuric chloride).
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Stir the mixture at room temperature for 1 hour to allow for the formation of the cyanuric chloride•DMF adduct.
Step 2: Chlorination Reaction
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Dissolve the starting material, 2-bromo-6-hydroxymethylpyridine (1.0 equivalent), in dichloromethane (DCM, ~8 mL per gram of alcohol).
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Add the DCM solution of the alcohol to the freshly prepared adduct from Step 1.
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Stir the reaction mixture at room temperature overnight.
Step 3: Workup and Purification
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Quench the reaction by adding deionized water (~30 mL per gram of starting alcohol).
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Transfer the mixture to a separatory funnel and separate the layers.
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Extract the aqueous layer three times with DCM.
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Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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The resulting crude product (a brown oil) can be purified by column chromatography on silica gel using DCM as the eluent to yield the pure product as an off-white solid.[4]
Expert Insight: The use of the cyanuric chloride•DMF adduct is a self-validating choice. It avoids the formation of toxic SO₂ gas and its solid byproduct, cyanuric acid, simplifies the workup. This method's selectivity prevents the formation of the 2-chloro-6-(chloromethyl)pyridine impurity, ensuring higher purity of the final product.[4]
Safety, Handling, and Toxicity
2-Bromo-6-(chloromethyl)pyridine and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.
GHS Hazard Classification
| Compound Form | Hazard Statements | Signal Word |
| Free Base | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] | Warning |
| Hydrochloride Salt | H302: Harmful if swallowed.[3][10] H314: Causes severe skin burns and eye damage.[3][10] | Danger[3][10] |
Recommended Handling and PPE
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][10]
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing.[1][10]
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Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
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Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust or mists.[6][10] Wash hands thoroughly after handling.
Conclusion
2-Bromo-6-(chloromethyl)pyridine hydrochloride is a high-value synthetic intermediate whose utility is defined by its dual reactivity. A thorough understanding of its properties, including the advantages of modern synthetic routes that avoid harsh reagents, is crucial for its effective and safe implementation. By enabling the precise, sequential introduction of diverse chemical functionalities, this building block provides researchers with a powerful tool for advancing projects in drug discovery and materials science.
References
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Crews, B. S., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
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Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Retrieved from [Link]
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Kamal, A., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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